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Compound of Interest

Compound Name: N,N'-Di-BOC-L-cystine

Cat. No.: B12392340

For Researchers, Scientists, and Drug Development Professionals

Application Notes

N,N'-Di-BOC-L-cystine is a protected derivative of the amino acid L-cystine, where the amino
groups are protected by tert-butyloxycarbonyl (BOC) groups. This protection enhances stability
and solubility, making it a versatile and essential building block in drug discovery and
development.[1] Its primary utility lies in peptide synthesis, the creation of constrained
macrocycles, and as a precursor for various therapeutic agents.[1]

Peptide Synthesis and Disulfide Bond Formation

The most prominent application of N,N'-Di-BOC-L-cystine is in peptide synthesis, particularly
for introducing disulfide bridges. Disulfide bonds are critical for stabilizing the three-dimensional
structure of many biologically active peptides and proteins.[1][2] The BOC protecting groups
prevent the amino termini from participating in unwanted side reactions during peptide chain
elongation.[1][3] After the peptide is assembled, the BOC groups are removed, and the
cysteine residues can be oxidized to form a disulfide bond, creating a cyclic peptide.[4][5]
These constrained peptides often exhibit increased proteolytic stability, enhanced receptor
affinity, and improved pharmacokinetic profiles compared to their linear counterparts.

Key areas include:
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e Hormone and Toxin Analogs: Synthesis of analogs of naturally occurring peptides like
oxytocin and conotoxins, where disulfide bridges are essential for activity.[4]

o "Stapled" Peptides: While not a traditional hydrocarbon staple, the disulfide bridge acts as a
constraint to stabilize secondary structures like a-helices, which are important for targeting
protein-protein interactions (PPIs).[6]

Synthesis of Therapeutic Agents

N,N'-Di-BOC-L-cystine serves as a key starting material for a range of therapeutic agents.

e Inhibitors for Cystinuria: It is used in the straightforward, two-step synthesis of L-cystine
diamides.[7] These compounds act as inhibitors of L-cystine crystallization, a key
pathological feature of the genetic disorder cystinuria.[7]

» Lantibiotic Precursors: The synthesis of lanthionines, the characteristic thioether-bridged
amino acids found in lantibiotics (a class of potent peptide antibiotics), can utilize cystine
derivatives.[8][9] N,N'-Di-BOC-L-cystine can serve as a precursor in chemical routes to
these complex structures.[9]

o HIV Protease Inhibitors: While not a direct component of the final drug, BOC-protected
amino acids are fundamental in the synthesis of peptide-like molecules, including early-
generation HIV protease inhibitors.[10][11] The principles of peptide synthesis, for which
N,N'-Di-BOC-L-cystine is a model reagent, were foundational in designing molecules that
mimic the transition state of protease substrates.[11]

Bioconjugation and Drug Delivery

The cysteine moiety, once deprotected, offers a reactive thiol group that is widely used in
bioconjugation.[1][3] This allows for the attachment of peptides to other molecules such as
imaging agents, cytotoxic drugs (in antibody-drug conjugates), or polymers to improve drug
delivery and targeting.[1][3]

Cancer Research

Many cancer cells exhibit a high dependency on the uptake of cystine for the synthesis of
glutathione (GSH), a critical antioxidant that protects them from oxidative stress.[12][13][14]
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The cystine/glutamate antiporter XCT is often overexpressed in cancers to meet this demand.
[12] N,N'-Di-BOC-L-cystine can be used to synthesize cystine analogs or inhibitors that
interfere with cystine uptake or metabolism, representing a potential therapeutic strategy to
induce ferroptosis (a form of cell death) in cancer cells.[15]

Data Presentation

Properties of N,N'-Di-BOC-L -cystine

Property Value Reference
CAS Number 10389-65-8 [1][16]
Molecular Formula C16H28N20sS:2 [1][16]
Molecular Weight 440.53 g/mol [16][17]
Appearance White powder [1][16]
Melting Point 140 - 150 °C [1][16]
Purity > 98% (HPLC) [1]
Optical Rotation [0]20/D =-115 + 4° (c=1in o

AcOH)
Storage 0-8°C [1]

Synthesis and Characterization of L-cystine Diamide
Derivatives

The following table summarizes data for the synthesis of N,N'-Bis(tert-butoxycarbonyl)-L-
cystine diamides, which are precursors to cystinuria inhibitors. The synthesis involves an amide
coupling between N,N'-Di-BOC-L-cystine and a respective amine.[7]
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Analytical Data

Compound ID Amine Reagent Overall Yield (%)
(LC-MS, ESI+)

4-tert-butoxycarbonyl-
7f 2,2- 63 m/z 833.0 [M + H]*

dimethylpiperazine

4-
79 (dimethylamino)piperi 94 m/z 661.4 [M + H]*

dine

Data extracted from Reference[7].

Experimental Protocols

Protocol 1: Synthesis of L-cystine Diamide Inhibitor
Precursor

This protocol describes the synthesis of an N,N'-Di-BOC-L-cystine diamide via amide
coupling, followed by BOC deprotection. This is a general method for producing L-cystine
crystallization inhibitors.[7]

Step A: Amide Coupling

o Dissolution: Dissolve N,N'-Di-BOC-L-cystine (1.0 eq.) and the desired amine (2.2 eq.) in a
suitable anhydrous solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

o Activation: Add a coupling agent such as PyAOP (2.2 eq.) and a non-nucleophilic base like
N,N-diisopropylethylamine (DIEA) (4.4 eq.) to the solution.

o Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress
by Thin Layer Chromatography (TLC) or LC-MS.

o Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl
Acetate). Wash sequentially with 1N HCI, saturated NaHCOs solution, and brine.

 Purification: Dry the organic layer over anhydrous Naz=SOa, filter, and concentrate under
reduced pressure. Purify the crude product by column chromatography on silica gel.
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Step B: Boc Deprotection
 Dissolution: Dissolve the purified diamide from Step A in a 1,4-dioxane solution.

Deprotection: Add 4N HCI in 1,4-dioxane and stir the mixture at room temperature for 1-2

hours.

Isolation: Remove the solvent under reduced pressure. The resulting product is the
hydrochloride salt of the final L-cystine diamide inhibitor. It can be further purified by
recrystallization or HPLC if necessary.

Protocol 2: General Incorporation into Solid-Phase
Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of a cysteine residue using a BOC-protected
strategy on a solid support like Merrifield resin.[18]

Resin Preparation: Swell the Merrifield resin in DCM for 30 minutes, then wash three times
with DCM and three times with DMF.[18]

Boc Deprotection: Treat the resin-bound peptide with 25-50% Trifluoroacetic acid (TFA) in
DCM for 30 minutes to remove the N-terminal Boc group.[18]

Neutralization: Wash the resin with DCM, followed by a 10% solution of DIEA in DCM to
neutralize the ammonium salt. Wash again with DCM and DMF.[18]

Coupling of N,N'-Di-BOC-L-cystine:

o Note: To incorporate a single cysteine, Boc-L-Cys with a thiol protecting group (e.g., Acm
or Trt) is typically used.[5] N,N'-Di-BOC-L-cystine is used to create a disulfide-linked
dimer or as a starting point for symmetrical molecules.

o To couple N,N'-Di-BOC-L-cystine as a symmetrical unit, pre-activate it by dissolving it
(0.5 eq.) with a coupling agent (e.g., HBTU/HOB, 1.0 eq.) and a base (e.g., DIEA, 2.0 eq.)
in DMF.[18]

o Add the activated solution to the resin and agitate for 1-2 hours at room temperature.[18]
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» Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction. A
negative result (yellow beads) indicates a complete reaction.[18]

o Cleavage and Deprotection: After peptide assembly is complete, treat the resin with a strong
acid cocktail, such as hydrofluoric acid (HF) or TFMSA with scavengers (e.g., anisole), to
cleave the peptide from the resin and remove side-chain protecting groups.[18]

 Purification: Precipitate the crude peptide in cold diethyl ether, then purify by reverse-phase
HPLC.[18]

Visualizations: Workflows and Pathways
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12392340#application-of-n-n-di-boc-I-cystine-in-drug-
discovery-and-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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